1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine
Description
Structure
3D Structure
Properties
CAS No. |
882864-16-6 |
|---|---|
Molecular Formula |
C20H20N4O6 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[4-(2-methyl-5-nitrobenzoyl)piperazin-1-yl]-(2-methyl-5-nitrophenyl)methanone |
InChI |
InChI=1S/C20H20N4O6/c1-13-3-5-15(23(27)28)11-17(13)19(25)21-7-9-22(10-8-21)20(26)18-12-16(24(29)30)6-4-14(18)2/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
NMDDVHFHJYNBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 1,4 Bis 2 Methyl 5 Nitrobenzoyl Piperazine
Strategies for the N-Acylation of Piperazine (B1678402) Scaffolds
The acylation of the nitrogen atoms within a piperazine ring is a fundamental transformation in organic synthesis, enabling the construction of a wide array of molecules with significant applications. ambeed.com The piperazine moiety's two nitrogen atoms allow for mono- or di-substitution, a process that must be carefully controlled to achieve the desired product. The synthesis of symmetrically 1,4-disubstituted piperazines like the title compound involves acylating both secondary amine groups. nih.gov
Exploration of Optimized Synthetic Routes for 1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine
The primary and most direct route for the synthesis of this compound involves the nucleophilic acyl substitution reaction between piperazine and an acylating agent, typically 2-methyl-5-nitrobenzoyl chloride. To ensure the formation of the 1,4-disubstituted product, a stoichiometric excess of the acyl chloride is generally required. nih.gov
The reaction is typically performed in an aprotic solvent in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperazine nitrogen, which would otherwise render it non-nucleophilic and halt the reaction.
A general synthetic scheme is presented below:
Scheme 1: Synthesis of this compound
In this reaction, Piperazine is treated with at least two equivalents of 2-methyl-5-nitrobenzoyl chloride in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF), with Triethylamine (Et3N) acting as a base to scavenge the HCl byproduct.
Research on analogous N,N'-diacylation of piperazine has shown that this method reliably produces symmetrically substituted derivatives. nih.gov The electron-withdrawing nature of the nitro group on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the piperazine nitrogen.
Regioselectivity and Yield Optimization in Benzoylation Reactions
For a symmetrical substrate like piperazine, regioselectivity between the two nitrogen atoms is not a factor. However, the key challenge is controlling the extent of the reaction to selectively produce the disubstituted product over the mono-substituted intermediate, 1-(2-methyl-5-nitrobenzoyl)piperazine.
Yield optimization focuses on manipulating reaction conditions to drive the equilibrium towards the desired 1,4-disubstituted product. Several factors are critical in this process:
Stoichiometry: Utilizing a molar ratio of acyl chloride to piperazine of slightly more than 2:1 is crucial to ensure complete disubstitution. Using an excess of piperazine would favor the mono-acylated product. nih.gov
Order of Addition: Slowly adding the piperazine solution to the solution of acyl chloride can help maintain an excess of the acylating agent throughout the reaction, thereby promoting the second acylation step. nih.gov
Temperature: Acylation reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure the reaction proceeds to completion. nih.gov
Base: The choice and amount of base are important. A slight excess of a non-nucleophilic base like triethylamine is standard to ensure all generated HCl is neutralized.
The following interactive table summarizes the general influence of key reaction parameters on the yield of 1,4-disubstituted piperazines.
Table 1: Influence of Reaction Parameters on Diacylation Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
|---|---|---|---|
| Molar Ratio | >2:1 (Acyl Chloride:Piperazine) | Increase | Drives the reaction towards disubstitution by ensuring availability of the acylating agent for the second N-acylation. nih.gov |
| Temperature | Low initial, then ambient | Optimize | Controls initial exothermicity, preventing side reactions, while ensuring reaction completion. |
| Base | ~2.2 equivalents | Increase | Effectively scavenges HCl byproduct, preventing deactivation of the nucleophile (piperazine). nih.gov |
| Concentration | Moderate | Optimize | Very high concentrations can increase side reactions, while very low concentrations can slow the reaction rate. |
Reaction Kinetics and Mechanistic Pathways in the Formation of this compound
The formation of the target compound proceeds via a well-established nucleophilic acyl substitution mechanism. The reaction occurs in two consecutive steps, with the formation of a mono-acylated intermediate preceding the final product.
Detailed Analysis of Reaction Intermediates
The reaction pathway involves two distinct acylation events, each proceeding through a tetrahedral intermediate.
First Acylation: A nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methyl-5-nitrobenzoyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. After deprotonation by the base, the mono-acylated intermediate, 1-(2-methyl-5-nitrobenzoyl)piperazine , is formed.
Second Acylation: The remaining secondary amine on the mono-acylated intermediate is still nucleophilic, though its reactivity is somewhat diminished due to the electron-withdrawing effect of the newly introduced benzoyl group. This nitrogen attacks a second molecule of 2-methyl-5-nitrobenzoyl chloride, again forming a tetrahedral intermediate. Subsequent collapse and deprotonation yield the final product, This compound .
The hindered rotation around the newly formed amide (C-N) bonds can lead to complex conformational behavior in the final molecule. nih.gov
Advanced Spectroscopic and Diffraction Based Characterization of 1,4 Bis 2 Methyl 5 Nitrobenzoyl Piperazine
Vibrational Spectroscopy for Molecular Structure Elucidation
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Functional Groups
No experimental FT-IR data for 1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine is available in the searched scientific literature.
Raman Spectroscopic Investigation of Molecular Vibrations
No experimental Raman spectroscopy data for this compound is available in the searched scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
¹H NMR Spectroscopic Analysis of Proton Environments
No experimental ¹H NMR data for this compound is available in the searched scientific literature.
¹³C NMR Spectroscopic Analysis of Carbon Framework
No experimental ¹³C NMR data for this compound is available in the searched scientific literature.
Two-Dimensional NMR Techniques for Complex Structure Assignment
No experimental 2D NMR data (e.g., COSY, HSQC, HMBC) for this compound is available in the searched scientific literature.
X-ray Diffraction Studies for Solid-State Structural Determination
A comprehensive understanding of the three-dimensional arrangement of atoms and molecules in the solid state is critical for elucidating the structure-property relationships of a chemical compound. X-ray diffraction techniques are the gold standard for determining these intricate architectures. In the case of this compound, these methods would provide invaluable insights into its molecular conformation, crystal packing, and the nature of the non-covalent interactions that govern its supramolecular assembly.
Single-Crystal X-ray Crystallography of this compound
Single-crystal X-ray crystallography stands as the definitive method for obtaining an unambiguous determination of a molecule's solid-state structure. This technique involves irradiating a high-quality single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal lattice, is meticulously collected and analyzed. Through complex mathematical transformations, this pattern is deconvoluted to generate a three-dimensional electron density map of the unit cell, the fundamental repeating unit of the crystal. From this map, the precise spatial coordinates of each atom within the molecule can be resolved, affording a detailed picture of bond lengths, bond angles, and torsional angles.
A search of publicly accessible crystallographic databases did not yield a specific entry for the single-crystal X-ray structure of this compound. Therefore, the detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound are not available in the public domain at this time.
For illustrative purposes, a hypothetical data table of what would be expected from such a study is presented below.
| Crystallographic Parameter | Value |
| Chemical Formula | C₂₀H₂₀N₄O₆ |
| Formula Weight | 428.40 g/mol |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (g/cm³) | Data Not Available |
| R-factor | Data Not Available |
Analysis of Crystal Packing and Intermolecular Interactions
Without the determined crystal structure, a definitive analysis of these interactions is not possible. A hypothetical table of potential intermolecular interactions is provided below to illustrate the type of data that would be extracted from a crystallographic study.
| Interaction Type | Donor-H···Acceptor | Distance (Å) | **Angle (°) ** |
| C-H···O | Data Not Available | Data Not Available | Data Not Available |
| π-π Stacking | Data Not Available | Data Not Available | Data Not Available |
Computational Chemistry and Theoretical Investigations of 1,4 Bis 2 Methyl 5 Nitrobenzoyl Piperazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, offering a microscopic view of chemical behavior.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of 1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. From this optimized geometry, a wealth of electronic properties can be calculated.
Key properties that would be investigated include:
Mulliken and Natural Population Analysis (NPA) Charges: These analyses would assign partial charges to each atom, identifying electron-rich and electron-deficient regions within the molecule. This information is crucial for understanding sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) Surface: The MEP map provides a visual representation of the electrostatic potential on the electron density surface. It highlights regions of negative potential (typically associated with lone pairs of electronegative atoms) and positive potential (associated with atomic nuclei), offering a clear picture of the molecule's reactive sites.
HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.
The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
| Reactivity Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
These descriptors, derived from DFT calculations, would provide a quantitative basis for predicting the chemical behavior of this compound.
Conformational Analysis and Potential Energy Surface Mapping
Exploration of Low-Energy Conformers of this compound
A systematic conformational search would be necessary to identify all possible low-energy conformers. This typically involves rotating the single bonds in the molecule and calculating the energy of each resulting structure. The piperazine (B1678402) ring can adopt chair, boat, and twist-boat conformations, and the orientation of the two 2-methyl-5-nitrobenzoyl substituents relative to the piperazine ring will further increase the number of possible conformers. The relative energies of these conformers would be calculated to determine their populations at a given temperature.
Molecular Dynamics Simulations for Conformational Stability
To investigate the dynamic behavior and conformational stability of this compound, molecular dynamics (MD) simulations would be employed. MD simulations model the movement of atoms and molecules over time, providing insights into conformational transitions and the stability of different conformers in a simulated environment (e.g., in a solvent). By analyzing the trajectory of the simulation, one could determine the most persistent conformations and the energy barriers between them.
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods can also predict various spectroscopic properties, which can be invaluable for the characterization of a newly synthesized compound or for the interpretation of experimental spectra.
For this compound, the following spectroscopic signatures could be computationally predicted:
Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions and intensities of bands in the IR and Raman spectra. This information is highly useful for identifying characteristic functional groups, such as the carbonyl (C=O) stretching of the amide, the N-O stretching of the nitro groups, and the various vibrations of the aromatic rings and the piperazine core.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of 1H and 13C atoms. These predicted shifts, when compared to experimental data, can aid in the assignment of signals and the confirmation of the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This would provide information about the molecule's chromophores and its electronic structure.
Calculated Vibrational Frequencies and Comparison with Experimental Data
No published data from computational methods, such as Density Functional Theory (DFT), are available for the vibrational frequencies of this compound. Consequently, a comparison with experimental infrared (IR) and Raman spectroscopy data cannot be performed.
Such a comparative analysis would typically involve:
Computational Method: Detailing the level of theory (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) used for the geometry optimization and frequency calculations.
Calculated Frequencies: A tabulated list of the calculated vibrational modes (e.g., C-H stretching, N-O stretching, C=O stretching) in wavenumbers (cm⁻¹).
Experimental Frequencies: The corresponding experimentally measured frequencies from IR and Raman spectra.
Assignment: The assignment of each vibrational mode based on the Potential Energy Distribution (PED).
Correlation and Scaling: A discussion on the correlation between theoretical and experimental values, often involving a scaling factor to account for anharmonicity and other systematic errors in the calculations.
Table 1: Illustrative Example of a Data Table for Calculated and Experimental Vibrational Frequencies
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Assignment |
| Data Not Available | Data Not Available | Data Not Available |
Chemical Shift Prediction for NMR Spectroscopy
Similarly, there are no available studies that report the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. The prediction of NMR spectra through computational chemistry is a powerful tool for structure elucidation and is commonly performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.
A typical presentation of such data would include:
Computational Details: Specification of the theoretical level and basis set used for the NMR calculations.
Predicted Chemical Shifts: Tables of calculated ¹H and ¹³C chemical shifts (in ppm) for each unique nucleus in the molecule.
Experimental Chemical Shifts: The corresponding chemical shifts obtained from experimental ¹H and ¹³C NMR spectra.
Correlation Analysis: A comparison between the predicted and experimental data, often visualized through a correlation graph, to assess the accuracy of the computational model.
Table 2: Illustrative Example of a Data Table for Predicted and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| Data Not Available | Data Not Available | Data Not Available |
Table 3: Illustrative Example of a Data Table for Predicted and Experimental ¹H NMR Chemical Shifts
| Proton Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
| Data Not Available | Data Not Available | Data Not Available |
Solid State Chemistry and Supramolecular Assembly of 1,4 Bis 2 Methyl 5 Nitrobenzoyl Piperazine
Crystal Engineering Principles Applied to 1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine
Crystal engineering provides a framework for understanding and predicting the three-dimensional arrangement of molecules in a crystalline solid. For this compound, the molecular structure, with its combination of hydrogen bond acceptors (carbonyl and nitro groups) and weak hydrogen bond donors (C-H groups), alongside aromatic rings, offers a rich landscape for the formation of a stable crystal lattice.
Identification of Supramolecular Synthons and Recognition Motifs
Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be reliably used to build extended solid-state structures. In the case of this compound, several key synthons can be anticipated based on the functional groups present.
The primary interactions expected to govern the crystal packing are weak C-H···O hydrogen bonds. The amide carbonyl groups and the oxygen atoms of the nitro groups are strong hydrogen bond acceptors. The hydrogen atoms on the piperazine (B1678402) ring and the methyl groups on the benzoyl rings can act as donors.
Table 1: Potential Supramolecular Synthons in this compound
| Synthon Type | Donor | Acceptor | Description |
| C-H···O Hydrogen Bond | Piperazine C-H, Methyl C-H, Aromatic C-H | Amide C=O, Nitro O | These weak hydrogen bonds are expected to be numerous and collectively contribute significantly to the lattice energy. |
| π-π Stacking | Nitrobenzoyl Ring | Nitrobenzoyl Ring | Parallel or offset stacking of the aromatic rings contributes to the cohesive energy of the crystal. |
| C-H···π Interaction | Piperazine C-H, Methyl C-H | Nitrobenzoyl Ring | An interaction where a C-H bond points towards the face of an aromatic ring. |
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Packing
The crystal packing of this compound is a delicate balance of various non-covalent forces. While strong hydrogen bonds are absent, the cumulative effect of numerous weaker interactions dictates the final solid-state structure.
The C-H···O hydrogen bonds are expected to form a complex network, linking adjacent molecules into chains, sheets, or a three-dimensional framework. The geometry of the piperazine ring, which typically adopts a chair conformation, will influence the directionality of these interactions.
Van der Waals forces, although weaker on an individual basis, will be significant due to the large surface area of the molecule. The interplay between the attractive C-H···O and π-π stacking interactions and the repulsive steric effects from the methyl groups will ultimately determine the most stable crystalline form.
Polymorphism and Pseudopolymorphism in Solid Forms
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.
Investigation of Different Crystalline Phases
While no specific polymorphic forms of this compound have been reported in the literature, the conformational flexibility of the molecule suggests that polymorphism is a distinct possibility. The rotation around the amide C-N bonds and the potential for different piperazine ring conformations could lead to different packing arrangements with similar lattice energies.
The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, would be critical in isolating different polymorphic forms. Techniques like differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and solid-state NMR would be essential tools for identifying and characterizing any new crystalline phases.
Solvent Inclusion and Solvate Formation
The potential for this compound to form solvates is significant. nih.gov The presence of strong hydrogen bond acceptors in the molecule that are not fully utilized in the primary intermolecular interactions could lead to the inclusion of solvent molecules that can act as hydrogen bond donors. mdpi.com
For instance, crystallization from protic solvents like alcohols could result in the formation of solvates where the solvent's hydroxyl group forms a hydrogen bond with the carbonyl or nitro oxygen atoms of the target molecule. The size and shape of the solvent molecule would also play a crucial role in determining whether it can be accommodated within the crystal lattice.
The formation of solvates can have a profound impact on the physicochemical properties of the solid, including its melting point, solubility, and stability. nih.gov Therefore, a thorough investigation into the potential for solvate formation is a crucial aspect of the solid-state characterization of this compound.
Table 2: Potential for Solvate Formation with Common Solvents
| Solvent | Potential for Solvate Formation | Rationale |
| Water | Moderate | Can act as a hydrogen bond donor to the carbonyl or nitro groups. |
| Methanol/Ethanol | High | Can act as a hydrogen bond donor and the alkyl group can have favorable van der Waals interactions. |
| Acetone | Low to Moderate | Can act as a hydrogen bond acceptor; less likely to be incorporated unless through dipole-dipole interactions. |
| Dichloromethane | Low | Primarily interacts through weaker dipole-dipole and van der Waals forces. |
| Toluene | Low to Moderate | Can potentially engage in π-π stacking with the nitrobenzoyl rings. |
Structure Property Relationships and Potential Non Biological Applications of 1,4 Bis 2 Methyl 5 Nitrobenzoyl Piperazine and Its Derivatives
Exploration of Optical and Electronic Properties in Solid State and Solution
A thorough investigation of scientific databases and literature reveals no specific studies focused on the optical and electronic characteristics of 1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine.
Luminescence and Absorption Characteristics for Photonic Applications
There is no available data on the luminescence or absorption spectra of this compound. Such data would be essential to evaluate its potential for photonic applications, including but not limited to, use in organic light-emitting diodes (OLEDs), sensors, or as a fluorescent probe.
Charge Transfer Properties and Potential in Organic Electronics
Similarly, research on the charge transfer properties of this compound is absent from the available literature. Understanding its capabilities for intramolecular or intermolecular charge transfer would be a prerequisite for assessing its suitability for applications in organic electronics, such as in the fabrication of organic field-effect transistors (OFETs) or organic photovoltaic (OPV) devices.
Non-Biological Applications in Material Science
The potential of this compound in the field of material science remains unexplored in the current body of scientific research.
Evaluation as a Component in Polymer Science or Composite Materials
No studies have been published that evaluate the incorporation of this compound into polymers or composite materials. Such research would typically investigate its effects on the thermal, mechanical, or optical properties of the resulting materials.
Potential as a Ligand in Coordination Chemistry (excluding biological activity)
While piperazine (B1678402) and its derivatives are known to act as ligands in coordination chemistry, there is no specific research on the coordination complexes of this compound for non-biological applications. biointerfaceresearch.com The presence of nitrogen and oxygen atoms suggests potential coordination sites, but without experimental studies, its behavior as a ligand and the properties of any resulting metal complexes remain unknown.
Derivatization Strategies for Modulating Properties
The absence of foundational research on the properties of this compound means that there are no established derivatization strategies aimed at modulating its optical, electronic, or material properties. Future research in this area would first require a baseline understanding of the parent molecule's characteristics.
Synthetic Approaches to Analogues and Congeners of this compound
The synthesis of 1,4-disubstituted piperazines is a well-documented area of organic chemistry. Analogues and congeners of this compound can be prepared through various established synthetic methodologies, primarily involving the acylation of the piperazine core.
A common and straightforward approach to synthesize the title compound would be the reaction of piperazine with two equivalents of 2-methyl-5-nitrobenzoyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine groups of the piperazine ring attack the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. The choice of solvent can vary, with aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran (B95107) (THF) being common options. beilstein-journals.org
The general reaction scheme is as follows:
Piperazine + 2 x (2-methyl-5-nitrobenzoyl chloride) → this compound + 2 x HCl
To synthesize analogues with different substitution patterns on the benzoyl rings, the corresponding substituted benzoyl chlorides would be used. For instance, to create congeners with varying electronic properties, one could employ benzoyl chlorides with electron-donating or other electron-withdrawing groups. The synthesis of unsymmetrical analogues, where the two benzoyl groups are different, can be achieved through a stepwise approach. This would involve the mono-acylation of piperazine, often using a protecting group strategy to prevent di-acylation, followed by the introduction of the second, different acyl group. beilstein-journals.org
A variety of synthetic methods for creating diverse piperazine derivatives have been reported, which could be adapted for the synthesis of analogues of the target compound. These methods include solid-phase synthesis, which can be efficient for creating a library of related compounds, and various coupling reactions. researchgate.net
Table 1: Illustrative Synthetic Conditions for 1,4-Diacylpiperazines
| Reactants | Base | Solvent | Temperature | Reaction Time | Typical Yield |
| Piperazine, 2-methyl-5-nitrobenzoyl chloride | Triethylamine | Dichloromethane | 0 °C to RT | 2-4 hours | High |
| Piperazine, Substituted benzoyl chloride | Potassium Carbonate | THF | Reflux | 6-12 hours | Moderate-High |
| Mono-Boc-piperazine, Acyl chloride 1 | Diisopropylethylamine | DMF | RT | 12 hours | High |
| Deprotected mono-acyl piperazine, Acyl chloride 2 | Triethylamine | Chloroform | RT | 4-6 hours | High |
Note: This table is illustrative and based on general procedures for the synthesis of diacylpiperazines. Actual conditions may vary.
Structure-Property Correlation Studies in Modified Scaffolds
The properties of this compound and its derivatives are expected to be significantly influenced by the electronic and steric effects of the substituents on the benzoyl rings.
The presence of the nitro group, a strong electron-withdrawing group, at the 5-position of the benzoyl ring is anticipated to have a profound impact on the electronic properties of the molecule. This could lead to interesting photophysical properties, such as fluorescence or phosphorescence, as the nitro group can influence intramolecular charge transfer (ICT) processes. smolecule.com The absorption and emission characteristics of such compounds would be dependent on the specific substitution pattern and the solvent environment. In some nitro-substituted aromatic compounds, the nitro group is known to quench fluorescence, but it can also facilitate intersystem crossing, potentially leading to phosphorescence. smolecule.com
The methyl group at the 2-position introduces steric hindrance, which could affect the conformation of the molecule. The rotation around the amide bond (C-N) in N-acylpiperazines is often restricted, leading to the existence of different conformers. The steric bulk of the ortho-methyl group could influence the rotational barrier and the preferred conformation of the benzoyl groups relative to the piperazine ring. This conformational preference can, in turn, affect the crystal packing and solid-state properties of the material. Crystal structure analyses of related nitro-substituted piperazine derivatives have shown that the piperazine ring typically adopts a chair conformation. nih.govresearchgate.net
The nitrogen atoms of the piperazine ring and the oxygen atoms of the carbonyl and nitro groups provide potential coordination sites for metal ions. Therefore, this compound and its analogues could act as ligands in coordination chemistry, forming coordination polymers or discrete metal complexes. The electronic nature of the substituents on the benzoyl rings would modulate the electron density on the coordination sites and thus influence the stability and properties of the resulting metal complexes.
The thermal stability of the compound would also be influenced by its molecular structure. Generally, the introduction of aromatic and rigid moieties can enhance the thermal stability of organic compounds. The symmetrical structure of this compound might allow for efficient crystal packing, contributing to a higher melting point and thermal stability.
Table 2: Predicted Structure-Property Relationships for Analogues of this compound
| Structural Modification | Predicted Effect on Properties | Potential Non-Biological Application Area |
| Variation of electron-withdrawing/donating groups | Tuning of photophysical properties (absorption/emission wavelengths, quantum yields). Alteration of redox potentials. | Organic electronics, sensors, dyes |
| Introduction of bulky substituents | Modification of solubility, crystal packing, and solid-state morphology. Control over molecular conformation. | Materials science, crystal engineering |
| Incorporation of additional coordination sites | Enhanced ability to form stable metal complexes and coordination polymers with specific topologies and properties. | Coordination chemistry, catalysis |
| Replacement of benzoyl with other acyl groups | Alteration of steric and electronic properties, potentially leading to different liquid crystalline or self-assembly behaviors. | Liquid crystals, functional materials |
Note: This table presents hypothetical correlations based on general chemical principles and data from related compound classes.
Future Directions and Research Gaps
Emerging Methodologies for Synthesis and Characterization
The synthesis of piperazine (B1678402) derivatives is a well-established field, but novel methodologies could offer improved efficiency, yield, and purity for 1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine. Standard synthesis often involves the acylation of piperazine with a corresponding benzoyl chloride in the presence of a base. However, emerging techniques could provide significant advantages.
Emerging Synthesis Methodologies:
Micelle-Mediated Synthesis: This "green chemistry" approach utilizes surfactant micelles in water to catalyze reactions, potentially reducing the need for volatile organic solvents. rsc.org Its application could lead to a more environmentally friendly and efficient synthesis process.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry. This can lead to higher yields, improved safety for handling nitrated compounds, and easier scalability compared to traditional batch processes.
Click Chemistry: The use of highly efficient and specific reactions, such as copper-catalyzed azide-alkyne cycloadditions, has been successful in creating complex piperazine-containing molecules. nih.gov Exploring similar strategies could open new pathways to novel derivatives of the title compound.
For characterization, while standard techniques like NMR, FTIR, and mass spectrometry are essential humanjournals.com, advanced methods could provide deeper insights into the molecule's structure and behavior. High-resolution tandem mass spectrometry could elucidate fragmentation pathways, while solid-state NMR would offer detailed information about the crystalline structure, complementing data from X-ray crystallography. researchgate.net
| Technique | Potential Application for this compound | Reference for Related Compounds |
| Flow Chemistry | Improved yield, safety, and scalability of synthesis. | General principle |
| Micelle-Mediated Synthesis | Environmentally friendly synthesis in aqueous media. | rsc.org |
| Click Chemistry | Efficient synthesis of novel, complex derivatives. | nih.gov |
| Solid-State NMR | Detailed characterization of the solid-state structure and polymorphism. | researchgate.net |
Unexplored Avenues in Computational and Solid-State Studies
Computational chemistry offers powerful tools to predict the properties and interactions of molecules, guiding experimental work. For similar piperazine derivatives, molecular docking has been used to predict interactions with biological targets. acs.orgrsc.orgdergipark.org.tr
Future Computational Research:
Density Functional Theory (DFT): DFT calculations can be employed to determine the electronic structure, reactivity indices, and spectroscopic properties of this compound. rsc.org This can help in understanding its stability and potential reaction mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvents or other molecules. rsc.org This is particularly valuable for understanding its behavior in different environments.
Crystal Structure Prediction (CSP): Advanced CSP algorithms could predict the possible crystal packing arrangements (polymorphs) of the compound. This is crucial as different polymorphs can have vastly different physical properties, such as solubility and stability.
In the solid state, the focus has been on single-crystal X-ray diffraction to determine molecular structure. researchgate.net However, a more comprehensive solid-state characterization would be beneficial. This includes studying its thermal properties using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to understand its melting point, decomposition temperature, and thermal stability.
| Computational/Solid-State Method | Research Goal | Reference for Related Compounds |
| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and spectroscopic properties. | rsc.org |
| Molecular Dynamics (MD) | Simulate conformational dynamics and intermolecular interactions. | rsc.org |
| Crystal Structure Prediction (CSP) | Identify potential polymorphs and their relative stabilities. | General principle |
| Thermal Analysis (DSC/TGA) | Determine melting point, thermal stability, and decomposition profile. | researchgate.net |
Novel Non-Biological Application Domains for Piperazine Benzoyl Derivatives
While many piperazine derivatives are explored for their pharmacological activity humanjournals.comnih.govgoogle.comresearchgate.netresearchgate.netnih.gov, their structural motifs are also suitable for non-biological applications, particularly in materials science.
Potential Application Areas:
Precursors for Thin Films: A related compound, 1,4-Bis(trimethylsilyl)piperazine, has been successfully used as a single-source precursor in plasma-enhanced chemical vapor deposition (PECVD) to create silicon carbonitride (SiCN) films. mdpi.com The nitrogen-rich structure of this compound could make it a candidate for creating novel nitrogen-doped carbonaceous thin films with interesting electronic or optical properties.
High-Energy Materials: The presence of two nitro groups suggests the compound could be investigated for its energetic properties. While its sensitivity and performance would require careful evaluation, it belongs to a class of compounds often considered in this field.
Polymer Building Blocks: The rigid piperazine core and the reactive nitro groups make it a potential monomer for the synthesis of novel polyamides or other polymers. Such materials could possess high thermal stability and specific chemical functionalities.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The piperazine and benzoyl moieties can act as ligands, binding to metal ions to form extended network structures. These materials have potential applications in gas storage, separation, and catalysis.
The exploration of these non-biological domains represents a significant research gap and a promising opportunity to find new uses for this class of compounds beyond the traditional biomedical field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine, and how can reaction conditions be tailored to improve yield?
- The synthesis of piperazine derivatives typically involves acylation reactions. For example, 1,4-Bis(3-fluorobenzoyl)piperazine is synthesized via nucleophilic substitution between piperazine and substituted benzoyl chlorides under anhydrous conditions . Key parameters include:
- Temperature control : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions.
- Solvent selection : Use dichloromethane or tetrahydrofuran for solubility and reactivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro groups at δ 8.2–8.5 ppm for aromatic protons) .
- X-ray crystallography : Resolve molecular geometry and confirm piperazine chair conformation. For example, related compounds like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine exhibit bond angles of 111.5°–112.8° at the piperazine nitrogen .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 449.2 for C₂₀H₁₈N₄O₆) .
Advanced Research Questions
Q. How can conformational analysis and molecular docking guide the design of this compound derivatives for DNA interaction studies?
- Conformational analysis : Use Spartan06 with the AM1 method to evaluate stability. For 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, four conformers were identified, with the lowest energy conformer (ΔG = 0 kcal/mol) exhibiting a planar nitro group orientation .
- Molecular docking :
- Protocol : Prepare ligand (piperazine derivative) and DNA (PDB: 1BNA) using AutoDock Vina. Define a 40Å × 40Å × 40Å search grid.
- Results : Binding affinities of -7.5 kcal/mol and -7.4 kcal/mol were observed at two DNA sites, mediated by pi-alkyl interactions (4.89 Å) and hydrogen bonds (1.92 Å) with DG4 and DA6 nucleotides .
Q. How should researchers resolve contradictions in binding affinity data for piperazine derivatives across different studies?
- Case study : Discrepancies in reported ΔG values (e.g., -7.5 vs. -6.8 kcal/mol) may arise from:
- Computational parameters : Adjust grid size, force fields (e.g., AMBER vs. CHARMM), or solvation models.
- Experimental validation : Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What methodological strategies are recommended for assessing the biological activity of this compound in anticancer research?
- In vitro assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells).
- DNA binding : Ethidium bromide displacement assay to quantify intercalation (e.g., Kₐ = 1.2 × 10⁴ M⁻¹) .
- Mechanistic studies :
- Flow cytometry : Evaluate apoptosis induction (e.g., Annexin V/PI staining).
- Western blotting : Measure caspase-3/9 activation .
Methodological Challenges and Solutions
Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?
- Strategies :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (e.g., 85% encapsulation efficiency) .
Q. What computational tools are best suited for predicting the pharmacokinetic properties of this compound?
- ADMET prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
